2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide
Description
Significance of Sulfonamide and Benzamide (B126) Pharmacophores in Contemporary Medicinal Chemistry Research
The sulfonamide group (-SO₂NHR) is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. nih.govnih.gov Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide scaffold has been integral to the development of various therapeutic agents. nih.gov These include antimicrobial, antifungal, anti-inflammatory, and anticancer drugs. nih.govresearchgate.net The ability of the sulfonamide group to act as a zinc-binding group is crucial for its inhibitory activity against various metalloenzymes, most notably carbonic anhydrases. nih.govresearchgate.net The overexpression of certain carbonic anhydrase isoforms, such as CA IX, in hypoxic tumors has made sulfonamide-based inhibitors a key focus in the development of novel anticancer agents. nih.govresearchgate.netnih.gov
Similarly, the benzamide moiety (-C₆H₅CONH-) is a privileged structure in drug design, present in a multitude of clinically approved drugs. walshmedicalmedia.comresearchgate.net Benzamide derivatives exhibit a broad range of biological effects, including antimicrobial, analgesic, anticancer, and cardiovascular activities. walshmedicalmedia.com The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a valuable component in the design of targeted therapies. researchgate.net
The individual and combined significance of these pharmacophores is underscored by the extensive research into their derivatives and hybrids, which continue to yield promising therapeutic candidates.
Overview of Related Chemical Classes and Their Academic Research Relevance
The academic interest in the 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide motif is contextualized by the broader research into related chemical classes. These include:
Benzenesulfonamide (B165840) Derivatives: This class of compounds is extensively studied for a variety of therapeutic applications. Research has focused on their potential as carbonic anhydrase inhibitors for anticancer and anticonvulsant therapies, as well as their role as kinase inhibitors in cancer treatment. nih.govnih.govmdpi.com The structure-activity relationship (SAR) of benzenesulfonamides is a rich area of investigation, with studies exploring how different substituents on the benzene (B151609) ring and the sulfonamide nitrogen influence isoform selectivity and potency. nih.gov
N-Aryl Benzamide Derivatives: These compounds are another significant area of research, with studies highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nature of the aryl substituent on the amide nitrogen plays a critical role in determining the biological activity. For instance, the presence of a methoxyphenyl group, as seen in the target scaffold, has been associated with various pharmacological effects.
Sulfonamide-Benzamide Hybrids: The deliberate combination of sulfonamide and benzamide functionalities into a single molecule is a growing trend in medicinal chemistry. nih.gov These hybrid compounds are designed to interact with multiple biological targets or to enhance the activity of one or both pharmacophores. Research in this area has led to the discovery of potent enzyme inhibitors, including carbonic anhydrase and acetylcholinesterase inhibitors, as well as promising anticancer and antimicrobial agents. nih.gov
The table below summarizes the research relevance of these related chemical classes.
| Chemical Class | Key Research Areas | Examples of Investigated Biological Activities |
| Benzenesulfonamide Derivatives | Carbonic Anhydrase Inhibition, Kinase Inhibition, Antimicrobial Activity | Anticancer, Anticonvulsant, Anti-inflammatory, Antibacterial nih.govnih.govmdpi.com |
| N-Aryl Benzamide Derivatives | Anticancer, Antimicrobial, Enzyme Inhibition | Cytotoxic, Antibacterial, Antifungal, Anti-inflammatory walshmedicalmedia.comresearchgate.net |
| Sulfonamide-Benzamide Hybrids | Dual-target Inhibition, Enhanced Potency | Carbonic Anhydrase Inhibition, Acetylcholinesterase Inhibition, Anticancer, Antimicrobial nih.gov |
Rationale for Focused Research on the this compound Structural Motif
The focused investigation into the "this compound" structural motif is driven by a compelling scientific rationale rooted in the principles of medicinal chemistry. The core idea is to leverage the synergistic potential of the benzenesulfonamide and N-(4-methoxyphenyl)benzamide moieties to create novel therapeutic agents with enhanced efficacy and selectivity.
The rationale can be broken down into several key points:
Hybrid Pharmacophore Approach: By linking the benzenesulfonamide and benzamide scaffolds, researchers aim to create a molecule that can potentially interact with multiple biological targets, leading to a more potent therapeutic effect. This molecular hybridization strategy is a well-established method for developing multifunctional drug candidates. nih.gov
Modulation of Physicochemical Properties: The combination of these two pharmacophores allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The methoxy (B1213986) group on the phenyl ring of the benzamide can influence these properties, which are critical for drug-likeness and in vivo efficacy.
Exploring Novel Biological Activities: The unique arrangement of the benzenesulfonamide and benzamide groups in the "this compound" scaffold may lead to the discovery of novel biological activities that are not observed with the individual components. This exploration of new chemical space is a fundamental aspect of drug discovery.
The following table presents data on the biological activities of various benzenesulfonamide and benzamide derivatives, providing a basis for the potential of the target structural motif.
| Compound Class | Specific Derivative Example | Target/Activity | Potency (IC₅₀/Kᵢ) |
| Benzenesulfonamide Derivatives | Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX Inhibition | 10.93–25.06 nM (IC₅₀) researchgate.net |
| Benzenesulfonamide derivatives | Tubulin Polymerization Inhibition | 0.007 to 0.036 μM (IC₅₀) nih.gov | |
| Sulfonamide-Benzamide Hybrids | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Carbonic Anhydrase I Inhibition | 4.07 ± 0.38 nM (Kᵢ) nih.gov |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | Acetylcholinesterase Inhibition | 8.91 ± 1.65 nM (Kᵢ) nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-13-11-15(12-14-16)21-20(23)18-9-5-6-10-19(18)22-27(24,25)17-7-3-2-4-8-17/h2-14,22H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQMZFPJPBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzenesulfonamido N 4 Methoxyphenyl Benzamide and Its Analogs
General Synthetic Strategies for Benzenesulfonamido-Benzamide Scaffolds
The construction of benzenesulfonamido-benzamide derivatives typically involves a systematic approach that combines the formation of two key linkages: the benzamide (B126) and the benzenesulfonamide (B165840) moieties. These syntheses are often designed to be modular, allowing for the introduction of diverse substituents to facilitate structure-activity relationship (SAR) studies.
Formation of the Benzamide Moiety in Substituted Benzamide Compounds
The creation of the benzamide bond is a fundamental transformation in organic synthesis. A prevalent and effective method involves the reaction of an activated carboxylic acid derivative, such as a benzoyl chloride, with an appropriate amine. For instance, substituted benzoyl chlorides can be reacted with an aminobenzenesulfonamide in the presence of a base like pyridine (B92270) to yield the desired benzamide product. nih.gov
Alternative strategies for amide bond formation include:
Carbodiimide (B86325) Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate the carboxylic acid, facilitating its reaction with an amine. This method is common for coupling sulfamoyl benzoic acids with various anilines and aliphatic amines. nih.gov
Direct Condensation: Benzoic acids and amines can be condensed directly under specific catalytic conditions, offering a more atom-economical route. mdpi.com
From Benzoylthioureas: N-substituted benzamides can be synthesized from the decomposition of N-substituted-N'-benzoylthioureas.
These methods provide a versatile toolkit for chemists to construct the central benzamide core of the target scaffold.
Introduction of the Benzenesulfonamido Group via Sulfonylation Reactions
The sulfonamide linkage is typically formed through a nucleophilic substitution reaction between an amine and a benzenesulfonyl chloride derivative. This reaction is a robust and widely used method for introducing the benzenesulfonamido group onto an aromatic or aliphatic amine. nih.gov The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Recent advancements have provided alternative routes for sulfonamide synthesis:
From Nitroarenes: In an iron-catalyzed process, readily available nitroarenes can serve as the nitrogen source, reacting with sodium arylsulfinates to form N-arylsulfonamides under mild conditions. organic-chemistry.org This method avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org
From Carboxylic Acids: A novel one-pot strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then reacted with amines to generate sulfonamides. nih.gov This method merges traditional amide coupling partners to create the sulfonamide bioisostere. nih.gov
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation. organic-chemistry.org
Modular Synthetic Approaches for Structural Diversity
A key strategy in medicinal chemistry is the modular synthesis of compound libraries to explore a wide chemical space efficiently. For the benzenesulfonamido-benzamide scaffold, this involves combining different building blocks for each part of the molecule. nih.gov For example, a library of substituted benzoic acids can be combined with a library of substituted anilines and a library of substituted benzenesulfonyl chlorides.
This modularity allows for systematic variation at three key positions:
The benzamide aromatic ring.
The N-aryl group of the benzamide.
The benzenesulfonamido aromatic ring.
By systematically altering the electronic and steric properties of the substituents at these positions, chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov This approach is fundamental to SAR exploration. nih.gov
Specific Synthetic Routes for 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide
Step 1: Synthesis of 2-(Benzenesulfonamido)benzoic Acid The synthesis would begin with the sulfonylation of 2-aminobenzoic acid (anthranilic acid). In this step, 2-aminobenzoic acid is reacted with benzenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM). This reaction selectively forms the sulfonamide bond at the amino group, yielding the key intermediate, 2-(benzenesulfonamido)benzoic acid.
Step 2: Amide Coupling to Form the Final Product The carboxylic acid group of 2-(benzenesulfonamido)benzoic acid is then activated and coupled with 4-methoxyaniline (p-anisidine). A standard and effective method for this transformation is carbodiimide coupling. nih.gov The reaction would involve treating the 2-(benzenesulfonamido)benzoic acid with a coupling agent like EDCI and an activator such as 1-Hydroxybenzotriazole (HOBt) or catalytic 4-Dimethylaminopyridine (DMAP), followed by the addition of 4-methoxyaniline. nih.govnih.gov The reaction, typically carried out in a solvent like DMF or DCM, would yield the target molecule, this compound. nih.gov
This sequential approach ensures high selectivity and provides a reliable pathway to the desired compound.
Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration
To optimize the biological activity of a lead compound, systematic structural modifications are performed. For the benzenesulfonamido-benzamide scaffold, derivatization strategies are key to understanding the SAR and improving properties like potency and selectivity.
Modifications on the Benzenesulfonamido Moiety
The benzenesulfonamide group is a critical component for the biological activity of many inhibitors, particularly for enzymes like carbonic anhydrases (CAs), where the sulfonamide moiety coordinates to the active site zinc ion. nih.govtandfonline.com The "tail approach" is a common strategy where the core benzenesulfonamide scaffold is kept constant while various chemical groups (tails) are attached to the benzene (B151609) ring to probe interactions with the enzyme's active site. nih.govresearchgate.net
These modifications are designed to achieve several goals:
Enhance Potency: By introducing substituents that create additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Improve Selectivity: By designing tails that exploit differences in the active sites of various enzyme isoforms. For example, specific tail groups can improve binding to disease-implicated CAs (like CA IX) while reducing affinity for ubiquitously expressed isoforms (like CA I and II), thereby minimizing potential side effects. nih.govbohrium.com
Modulate Physicochemical Properties: Altering substituents on the benzene ring can change the molecule's solubility, lipophilicity, and metabolic stability. nih.gov
Studies have shown that the nature, position, and rigidity of these tail groups can significantly influence the inhibitory activity and isoform selectivity. tandfonline.comresearchgate.net For instance, the introduction of different aryl or heterocyclic rings, linked via amides or other functional groups, has been extensively explored to optimize the inhibitory profile of benzenesulfonamide-based drugs. researchgate.net
Table 1: Summary of Synthetic Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Moiety |
|---|---|---|---|
| Amide Formation | Benzoyl Chloride, Amine | Pyridine | Benzamide |
| Amide Formation | Carboxylic Acid, Amine | EDCI, DMAP | Benzamide |
| Sulfonamide Formation | Amine, Benzenesulfonyl Chloride | Base (e.g., Pyridine) | Benzenesulfonamide |
| Sulfonamide Formation | Nitroarene, Sodium Arylsulfinate | FeCl₂, NaHSO₃ | Benzenesulfonamide |
Substitutions and Transformations on the 4-Methoxyphenyl (B3050149) Group
The 4-methoxyphenyl moiety of this compound offers several avenues for chemical modification, primarily centered around the methoxy (B1213986) group and the aromatic ring itself. These transformations are crucial for structure-activity relationship (SAR) studies and the development of new analogs with tailored properties.
One of the most fundamental transformations of the 4-methoxyphenyl group is the cleavage of the methyl ether to unveil the corresponding phenol. This demethylation can be effectively achieved using boron tribromide (BBr₃) in a suitable solvent like dichloromethane. This reaction is a widely used method for the deprotection of aryl methyl ethers and is known for its high efficiency. The resulting phenolic group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a variety of substituents. While BBr₃ is a common reagent for this purpose, it is important to note that its reactivity can sometimes lead to unexpected cyclization reactions depending on the substrate. The general conditions for BBr₃ mediated demethylation are presented in the table below.
| Reagent | Solvent | Temperature | Typical Reaction Time |
|---|---|---|---|
| BBr₃ (1M in DCM) | Dichloromethane (DCM) | -78 °C to room temperature | Overnight |
The aromatic ring of the 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and the nitrogen atom of the amide linkage. This allows for the introduction of various substituents at the positions ortho to the amide nitrogen. For instance, iodination of N-substituted benzamides can be accomplished using reagents like N-iodosuccinimide (NIS) under iridium catalysis, selectively introducing an iodine atom at the ortho position. Halogenated analogs are valuable intermediates for further modifications, such as cross-coupling reactions.
Nitration of N-phenylbenzamide derivatives typically results in the introduction of a nitro group at the para-position of the phenyl ring attached to the nitrogen atom. This is due to the strong activating and para-directing effect of the amide nitrogen. The electron-donating character of the nitrogen lone pair, despite some delocalization into the adjacent carbonyl group, directs electrophiles to the para position. The steric hindrance from the bulky benzoyl group often disfavors substitution at the ortho positions.
Chemical Modifications on the Benzamide Phenyl Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be readily applied to functionalized benzamide derivatives. For instance, if the benzamide phenyl ring is substituted with a halogen, such as bromine or chlorine, it can participate in Suzuki-Miyaura coupling reactions. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups by coupling the halo-benzamide with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.
| Component | Role | Examples |
|---|---|---|
| Aryl/Vinyl Halide or Triflate | Electrophile | 2-Bromo-N-(4-methoxyphenyl)benzamide |
| Organoboron Compound | Nucleophile | Phenylboronic acid, Methylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | Activator for Organoboron | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
Similarly, the Buchwald-Hartwig amination reaction provides a route to introduce nitrogen-based nucleophiles, such as primary or secondary amines, onto a halogenated benzamide phenyl ring. This palladium-catalyzed reaction is highly versatile and allows for the synthesis of a diverse array of N-aryl and N-heteroaryl benzamide derivatives.
| Reactants | Catalyst System | Product |
|---|---|---|
| Aryl Halide/Triflate + Amine | Palladium Precatalyst + Ligand + Base | Aryl Amine |
Another important class of reactions for modifying the benzamide phenyl ring is nucleophilic aromatic substitution (SₙAr). This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (e.g., a halogen). In the context of this compound, if a nitro group were introduced onto the benzamide phenyl ring, it could facilitate the displacement of a suitably positioned leaving group by a variety of nucleophiles.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Benzenesulfonamido N 4 Methoxyphenyl Benzamide Derivatives
Positional and Substituent Effects on Biological Activity
Influence of Benzenesulfonamido Group Location and Substituents
The benzenesulfonamide (B165840) group is a well-established pharmacophore, particularly known for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases (CAs). tandfonline.comresearchgate.net The sulfonamide's nitrogen and one of its oxygen atoms can coordinate with the zinc ion in the enzyme's active site, anchoring the inhibitor. tandfonline.com The location of this group on the benzamide (B126) ring is critical. While the parent compound features the benzenesulfonamido group at the 2-position, moving it to the meta (3-) or para (4-) position would significantly alter the molecule's geometry, thereby affecting its interaction with the target protein. Studies on other benzenesulfonamide-based inhibitors have shown that para-substituted compounds often exhibit different binding modes and potencies compared to their meta-substituted counterparts. tandfonline.comnih.gov For instance, in one study, para-substituted compounds were observed to orient themselves towards a specific coil in the active site, while meta-substituted analogs pointed in the opposite direction. tandfonline.com
Substituents on the terminal phenyl ring of the benzenesulfonamido moiety also heavily influence activity. Structure-activity relationship (SAR) studies on analogous scaffolds, such as inhibitors of the Keap1-Nrf2 protein-protein interaction, have demonstrated clear trends. nih.gov Generally, electron-donating groups and certain halogens tend to enhance potency, whereas electron-withdrawing groups may diminish it. nih.gov This suggests that the electronic properties of the substituent directly impact the binding affinity. nih.gov
Table 1: Effect of Substituents on the Benzenesulfonamido Phenyl Ring on Biological Activity (Based on Analogous Scaffolds)
| Substituent at 4-position | Electronic Effect | Observed Potency Change (Relative to Methoxy) | Reference |
|---|---|---|---|
| Methyl (-CH₃) | Electron-donating | Comparable or better | nih.gov |
| Phenyl (-C₆H₅) | Electron-donating | Comparable or better | nih.gov |
| Bromo (-Br) | Electron-withdrawing (weak), Polarizable | Comparable | nih.gov |
| Fluoro (-F) | Electron-withdrawing | Less potent | nih.gov |
Role of Variations in the 4-Methoxyphenyl (B3050149) Moiety on Target Interactions
The N-(4-methoxyphenyl)benzamide portion of the molecule typically occupies a hydrophobic pocket within the target's binding site. The 4-methoxyphenyl group is crucial for establishing these favorable interactions. The position of the methoxy (B1213986) group is significant; studies on other classes of biologically active molecules have shown that altering the substitution from para to meta or ortho can have a profound effect on activity. mdpi.com This is often due to steric hindrance or the loss of a key hydrogen bond with the methoxy oxygen. mdpi.com In the crystal structure of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the methoxy oxygen can act as a hydrogen bond acceptor, a role that would be lost if the group were moved or replaced. mdpi.com
Variations to this moiety can be explored to optimize binding. Replacing the methoxy group with other substituents allows for probing the size, polarity, and hydrogen-bonding capacity of the target's pocket. For example, replacing the methoxy group with a larger alkoxy group could enhance van der Waals interactions if the pocket is sufficiently large, while replacing it with a hydroxyl group could introduce an additional hydrogen bond donor.
Table 2: Potential Impact of Variations in the 4-Methoxyphenyl Moiety
| Variation | Potential Effect on Target Interaction | Reference Principle |
|---|---|---|
| Change Methoxy to ortho or meta | Altered orientation in binding pocket; potential loss of key interactions. | mdpi.com |
| Replace Methoxy with Hydroxyl | Introduce a hydrogen bond donor; may alter solubility. | researchgate.net |
| Replace Methoxy with Halogen (e.g., F, Cl) | Modify electronic properties and lipophilicity; potential for halogen bonding. | mdpi.com |
Conformational Analysis and Molecular Flexibility in Biological Recognition
Structural studies of closely related N-(4-methoxyphenyl)-nitrobenzenesulfonamides reveal that the position of a single substituent can dramatically alter these torsion angles, leading to different relative orientations of the aromatic rings. mdpi.com This conformational flexibility allows the molecule to adapt to the topology of the binding site. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. Therefore, a balance between rigidity and flexibility is often desired. In some inhibitor classes, introducing more rigid linkers, such as a cyclic urea, has been shown to improve binding by pre-organizing the molecule into a more favorable conformation. tandfonline.comnih.gov
Ligand Efficiency and Potency Metrics for Lead Compound Identification
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) metrics have become indispensable tools for prioritizing and optimizing hits and leads. dundee.ac.uk These metrics normalize potency with respect to molecular size or other physicochemical properties, providing a more holistic view of a compound's efficiency and potential for development. dundee.ac.uknih.gov The goal is to identify compounds that achieve high affinity with a minimal number of atoms and favorable properties, thereby avoiding issues like "molecular obesity" and poor pharmacokinetics. dundee.ac.ukbiorxiv.org
Several key metrics are commonly used:
Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It helps identify small fragments that bind efficiently and are good starting points for optimization. nih.gov
Formula: LE = (1.37 x pIC₅₀) / HA (where HA is the heavy atom count)
Lipophilic Ligand Efficiency (LLE): Also known as Lipophilic Efficiency (LiPE), it relates potency to lipophilicity (logP or logD). An optimal LLE value suggests that potency is not being achieved at the expense of excessive lipophilicity, which can lead to toxicity and poor solubility. nih.gov
Formula: LLE = pIC₅₀ - logP
Binding Efficiency Index (BEI): Relates potency to molecular weight (MW). nih.gov
Formula: BEI = (pIC₅₀ x 1000) / MW
Surface Efficiency Index (SEI): Relates potency to the polar surface area (PSA). nih.gov
Formula: SEI = (pIC₅₀ x 100) / PSA
By tracking these metrics during a lead optimization campaign for derivatives of 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide, medicinal chemists can make more informed decisions. The aim is to increase potency while maintaining or improving the efficiency metrics, leading to higher quality drug candidates. dundee.ac.uk
Table 3: Hypothetical Application of Ligand Efficiency Metrics for Lead Optimization
| Compound | pIC₅₀ | MW | HA | logP | LE | LLE | BEI |
|---|---|---|---|---|---|---|---|
| Lead A | 6.0 | 382 | 27 | 0.30 | 2.5 | 3.5 | 15.7 |
| Analog A-1 | 6.5 | 412 | 29 | 0.29 | 3.8 | 2.7 | 15.8 |
| Analog A-2 | 7.2 | 396 | 28 | 0.35 | 3.0 | 4.2 | 18.2 |
In this hypothetical example, Analog A-2 would be prioritized. Despite a slight increase in molecular weight compared to the original lead, it shows a significant improvement in potency (pIC₅₀) and maintains excellent lipophilic ligand efficiency (LLE), suggesting it is a more efficient and promising candidate for further development.
Molecular Mechanisms of Action and Target Engagement of 2 Benzenesulfonamido N 4 Methoxyphenyl Benzamide Analogs
Enzyme Inhibition Profiles
The unique structural features of 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide and its analogs allow them to interact with the active sites of various enzymes, leading to significant inhibitory activity. These interactions are highly specific, depending on the isoform of the enzyme and the particular substitutions on the analog's chemical scaffold.
Benzenesulfonamides are a well-established class of inhibitors for the zinc metalloenzyme family of carbonic anhydrases (CAs). Analogs of this compound have been investigated for their inhibitory effects against several human (h) CA isoforms. nih.gov The primary sulfonamide group (—SO₂NH₂) is crucial for this activity, as it coordinates to the Zn(II) ion in the enzyme's active site.
Research has shown that these compounds exhibit differential inhibition across various CA isoforms. Typically, they are medium-potency inhibitors of the cytosolic isoforms hCA I and hCA II. nih.gov For instance, a series of benzamide-4-sulfonamides demonstrated inhibition constants (Kᵢ) against hCA I in the range of 5.3 to 334 nM. nih.gov In contrast, these compounds often show more potent, low nanomolar to subnanomolar inhibition against tumor-associated transmembrane isoforms like hCA IX. nih.govnih.gov This selectivity is attributed to the specific interactions between the "tail" portion of the inhibitor molecule (the part extending from the sulfonamide group) and the unique amino acid residues within the active site cavity of different isoforms. nih.gov Fluorinated benzenesulfonamide (B165840) derivatives, in particular, have shown potent inhibition of hCA IX, with Kᵢ values as low as 1.5 nM. nih.gov
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzenesulfonamide Analogs Inhibition constants (Kᵢ) are presented in nanomolar (nM) concentrations.
| Compound Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) |
|---|---|---|---|
| Benzamide-4-Sulfonamides nih.gov | 5.3 - 334 | Low nM | Low/Sub-nM |
| Triazole-Benzenesulfonamides nih.gov | 357 - >3200 | 32.7 - 755 | 3.0 - 25.9 |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. nih.gov N-substituted sulfonamide derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.
Studies on brominated 2-phenitidine derivatives bearing a benzenesulfonamide moiety revealed significant inhibitory activity. For example, compounds such as N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide were identified as potent inhibitors of BChE, with IC₅₀ values of 42.21 µM and 45.31 µM, respectively. nih.gov The selectivity of these compounds varies, with some showing a preference for BChE over AChE. This preferential inhibition is considered a valuable therapeutic approach for later stages of Alzheimer's disease, where BChE activity becomes more prominent. nih.gov
Cellular Pathway Modulation
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase)
A significant mechanism through which benzenesulfonamide and benzamide (B126) analogs exert their anti-proliferative effects is by inducing cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells from entering mitosis, thereby halting their division.
Studies on novel benzenesulfonate (B1194179) derivatives have demonstrated a pronounced ability to cause cell cycle arrest in the G2/M phase in cancer cell lines. mdpi.com For instance, treatment of K562 and U-251 cancer cells with certain 4-tosylate compounds led to a significant accumulation of cells in the G2/M phase. mdpi.com In U-251 cells, one derivative increased the G2/M cell population to 58.73% at a concentration of 0.5 µM, a substantial rise from the control group. mdpi.com This arrest is often accompanied by a corresponding decrease in the cell populations in the G0/G1 and S phases. mdpi.com
The molecular machinery governing the G2/M transition is complex, involving key proteins such as cyclin-dependent kinases (e.g., cdc2, also known as CDK1) and their regulatory partners, cyclins (e.g., Cyclin B1). The activity of the cdc2/Cyclin B1 complex is pivotal for entry into mitosis. Research has shown that while some benzenesulfonate analogs induce G2/M arrest, they can surprisingly lead to an increase in the expression of the cdc2 protein. mdpi.com This suggests the arrest mechanism may not be a simple inhibition of cdc2 expression but could involve other regulatory pathways, such as the inhibition of the cdc2/Cyclin B1 complex activity itself. mdpi.com
Similarly, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), which shares the N-(4-methoxyphenyl)benzamide structural component, has also been identified as a potent inducer of G2/M phase arrest in HeLa human cervical cancer cells. nih.gov This effect was associated with changes in the expression and phosphorylation status of G2/M-related proteins. nih.gov Critically, the study highlighted the essential role of the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling pathways, which are key sensors of DNA damage, in mediating the MPDB-induced G2/M arrest. nih.gov
Table 1: Effects of Structurally Related Compounds on Cell Cycle Regulation
| Compound Class | Cell Line | Effect on Cell Cycle | Key Protein Modulations |
|---|---|---|---|
| Benzenesulfonate Derivatives | U-251 | Significant increase in G2/M phase population (up to 58.73%) | Increased cdc2 protein expression |
| N-(4-methoxyphenyl) benzamide Analog (MPDB) | HeLa | G2/M phase arrest | Alteration of G2/M-related protein expression; dependent on ATM/ATR pathways |
Modulation of Specific Protein-Protein Interactions
The intricate network of protein-protein interactions (PPIs) governs nearly all cellular functions, and its dysregulation is a hallmark of many diseases. The sulfonamide scaffold present in this compound is found in compounds designed to act as inhibitors of specific PPIs.
A prominent example is the inhibition of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov The Keap1-Nrf2 PPI is a critical regulator of the cellular response to oxidative stress. nih.gov Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. Disrupting this interaction allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes. nih.gov
A series of novel 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been developed as potent inhibitors of the Keap1-Nrf2 PPI. nih.gov These compounds, featuring the arylsulfonamido group, demonstrated high activity in biochemical assays, with IC50 values in the nanomolar range for disrupting the interaction. nih.gov By occupying the Nrf2 binding pocket on Keap1, these molecules effectively prevent Keap1 from targeting Nrf2 for degradation. This leads to the upregulation of the Nrf2 signaling pathway, which can suppress neuroinflammation by controlling the expression of pro-inflammatory cytokines. nih.gov This highlights the potential for the sulfonamide moiety to serve as a key pharmacophore in the design of specific PPI inhibitors.
Direct Interactions with Biological Macromolecules
The biological activity of a compound is fundamentally dictated by its direct physical interactions with macromolecules like proteins and nucleic acids. The structural features of this compound, particularly the sulfonamide and amide linkers, provide key functional groups for forming such interactions.
X-ray crystallography studies of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which are very close structural analogs, reveal the importance of the sulfonamide group in forming intermolecular hydrogen bonds. mdpi.com In the crystalline state, these molecules consistently exhibit N–H⋯O hydrogen bonds involving the sulfonamide group. The hydrogen on the sulfonamide nitrogen acts as a donor, while an oxygen atom—either from the sulfonamide group of an adjacent molecule or from the methoxy (B1213986) group—acts as an acceptor. mdpi.com
These observations from crystal structures provide a model for how this class of compounds might interact with biological targets. The sulfonamide N-H group can act as a hydrogen bond donor, and the sulfonyl oxygens can act as hydrogen bond acceptors. Similarly, the amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. These groups can form specific hydrogen bonds with the amino acid residues in a protein's binding pocket, such as with the peptide backbone or with the side chains of polar amino acids like serine, threonine, asparagine, or glutamine. These directed interactions are crucial for the molecule's ability to bind to and modulate the function of its target macromolecule.
Preclinical in Vitro Biological Evaluations and Mechanistic Insights
Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines
The ability of benzenesulfonamide (B165840) and benzamide (B126) derivatives to inhibit the proliferation of and induce cytotoxicity in cancer cells has been documented across multiple studies. While research specifically detailing the antiproliferative profile of "2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide" is limited, the broader class of sulfonamide-containing compounds has shown notable anticancer activity.
Investigations into novel sulfonamide derivatives have demonstrated their cytotoxic potential against a panel of human cancer cell lines. For instance, certain sulfonamides exhibited significant cytotoxic effects on breast cancer cell lines, such as MDA-MB-468 and MCF-7, with IC₅₀ values of less than 30 μM and 128 μM, respectively. nih.gov The cytotoxic impact was also observed on HeLa cervical cancer cells, with IC₅₀ values under 360 μM. nih.gov Structure-activity relationship (SAR) analyses from these studies suggest that the nature of substituents on the sulfonamide core can significantly influence the cytotoxic potency. nih.gov
Further studies on other sulfonamide derivatives have highlighted their potent anti-proliferative activity against various cancer cell lines, with some compounds showing GI₅₀ (50% growth inhibition) values in the micromolar range. mdpi.com For example, one derivative demonstrated strong anti-proliferative action against a majority of the 60 human cancer cell lines tested in the National Cancer Institute (NCI) panel, with GI₅₀ values ranging from 1.06 to 8.92 μM. mdpi.com Another benzenesulfonamide compound, incorporating a 1,3,5-triazine linker, showed potent cytotoxic activity under hypoxic conditions against the MDA-MB-468 breast cancer cell line and the CCRF-CEM leukemia cell line, with IC₅₀ values of 3.99 ± 0.21 μM and 4.51 ± 0.24 μM, respectively. nih.gov
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Sulfonamide Derivatives | MDA-MB-468 | Breast Cancer | < 30 μM |
| Sulfonamide Derivatives | MCF-7 | Breast Cancer | < 128 μM |
| Sulfonamide Derivatives | HeLa | Cervical Cancer | < 360 μM |
| N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | NCI 60-cell line panel | Various | 1.06 - 8.92 μM |
| Benzenesulfonamide with 1,3,5-triazine linker (Compound 12d) | MDA-MB-468 (hypoxic) | Breast Cancer | 3.99 ± 0.21 μM |
| Benzenesulfonamide with 1,3,5-triazine linker (Compound 12d) | CCRF-CEM (hypoxic) | Leukemia | 4.51 ± 0.24 μM |
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Studies on N-substituted benzamides have provided insights into their pro-apoptotic capabilities. For instance, the N-substituted benzamide, declopramide, was shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells and mouse pre-B (70Z/3) cells at concentrations above 250 μM. nih.gov
The apoptotic pathway initiated by declopramide was found to involve the intrinsic, or mitochondrial, pathway. This was evidenced by the release of cytochrome c from the mitochondria into the cytosol, which subsequently led to the activation of caspase-9. nih.gov The critical role of caspases in this process was confirmed by experiments where the use of a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk) successfully inhibited apoptosis and improved cell viability. nih.gov Conversely, a caspase-8 inhibitor had a less pronounced effect, further pointing towards the mitochondrial pathway rather than the extrinsic death receptor pathway. nih.gov
Furthermore, the involvement of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway, was demonstrated. Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was found to inhibit declopramide-induced apoptosis. nih.gov In another study, a benzenesulfonamide derivative was shown to induce apoptosis in MDA-MB-468 breast cancer cells, as indicated by an increase in the levels of cleaved caspases 3 and 9. nih.gov
In addition to inducing apoptosis, many chemotherapeutic agents can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and preventing cell division. Research has shown that N-substituted benzamides can induce a cell cycle block in the G2/M phase, which occurs prior to the onset of apoptosis. nih.gov This G2/M arrest was observed in both 70Z/3 and HL-60 cells following treatment with declopramide. nih.gov
Interestingly, this cell cycle arrest appears to be an independent event that precedes apoptosis, as it was also observed in the presence of caspase inhibitors and in cells overexpressing the anti-apoptotic protein Bcl-2. nih.gov This suggests that the pathways leading to G2/M arrest and apoptosis, while both activated by the compound, may be distinct. nih.gov
Similarly, other sulfonamide derivatives have been shown to impact the cell cycle. One such compound was found to arrest the cell cycle in the G2/M phase in most of the cancer cell lines tested. mdpi.com Another benzenesulfonamide derivative was reported to arrest the breast cancer MDA-MB-468 cell cycle in the G0-G1 and S phases. nih.gov
Antimicrobial Activity Studies
The therapeutic potential of benzenesulfonamide and benzamide scaffolds is not limited to oncology, with numerous derivatives being investigated for their antimicrobial properties.
The urgent need for new antibiotics has driven research into various chemical scaffolds, including sulfonamidobenzamides. A study focused on amphipathic sulfonamidobenzamides, designed to mimic marine natural products, revealed potent in vitro antimicrobial activity against clinically relevant resistant bacterial strains. Two compounds, in particular, demonstrated minimal inhibitory concentrations (MICs) ranging from 4-16 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). mdpi.com The mechanism of action for one of these compounds was suggested to involve targeting the bacterial cell membrane. mdpi.com Furthermore, several compounds from this library were effective in eradicating pre-established biofilms of methicillin-resistant S. epidermidis (MRSE) by more than 90% at a concentration of 40 μg/ml. mdpi.com Other research has also highlighted the potential of novel benzamide structures in combating drug-resistant Gram-positive bacteria, including various strains of staphylococci and enterococci.
| Compound Class | Bacterial Strain | Reported Activity |
|---|---|---|
| Amphipathic Sulfonamidobenzamides (G6, J18) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 4-16 μg/ml |
| Amphipathic Sulfonamidobenzamides (G6, J18) | Vancomycin-resistant Enterococcus faecium (VRE) | MIC: 4-16 μg/ml |
| Amphipathic Sulfonamidobenzamides | Methicillin-resistant S. epidermidis (MRSE) Biofilm | ≥90% eradication at 40 μg/ml |
The antimicrobial spectrum of benzenesulfonamide derivatives extends to antifungal and antiviral activities. A study on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their antifungal efficacy against phytopathogenic fungi. The parent compound showed notable activity against Fusarium oxysporum and Sclerotinia sclerotiorum with MIC values of 0.625g/L.
In the realm of antiviral research, certain benzenesulfonamide-based compounds have been evaluated for their activity against a range of viruses. One study reported the synthesis of spirothiazolidinones with a benzenesulfonamide moiety and their evaluation against influenza A/H1N1, A/H3N2, and B viruses, as well as herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and yellow fever virus (YFV). Furthermore, a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide derivative, named AH0109, was identified as having potent anti-HIV-1 activity by impairing reverse transcription and cDNA nuclear import.
Enzyme Assay Development and Kinetic Characterization in Biochemical Studies
Benzenesulfonamide and benzamide derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.
In one study, a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides were designed and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov These compounds demonstrated significant inhibitory potential at nanomolar levels. The inhibition constants (Ki) were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II. nih.gov For AChE, the Ki values ranged from 8.91 ± 1.65 to 34.02 ± 5.90 nM. nih.gov
Another investigation focused on 5-styrylbenzamide derivatives as potential inhibitors of cholinesterases (AChE and butyrylcholinesterase, BChE) and β-secretase (BACE-1), enzymes implicated in Alzheimer's disease. Kinetic studies of the most active derivatives revealed their mode of inhibition against these enzymes.
| Compound Class | Enzyme | Inhibition Constant (Ki) / IC₅₀ |
|---|---|---|
| Benzamide carrying Benzenesulfonamides | Human Carbonic Anhydrase I (hCA I) | 4.07 ± 0.38 – 29.70 ± 3.18 nM |
| Benzamide carrying Benzenesulfonamides | Human Carbonic Anhydrase II (hCA II) | 10.68 ± 0.98 – 37.16 ± 7.55 nM |
| Benzamide carrying Benzenesulfonamides | Acetylcholinesterase (AChE) | 8.91 ± 1.65 – 34.02 ± 5.90 nM |
| 5-styryl-2-(p-tolylsulfonamido)benzamide derivative (3b) | Acetylcholinesterase (AChE) | IC₅₀ = 4.3 μM |
| 5-styryl-2-(p-tolylsulfonamido)benzamide derivative (3c) | Acetylcholinesterase (AChE) | IC₅₀ = 7.8 μM |
| 5-styrylbenzamide derivative (2a) | Butyrylcholinesterase (BChE) | IC₅₀ = 4.7 ± 0.32 μM |
Advanced Spectroscopic and Structural Characterization in the Research of 2 Benzenesulfonamido N 4 Methoxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and conformational analysis of 2-Benzenesulfonamido-N-(4-methoxyphenyl)benzamide.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the three aromatic rings and the methoxy (B1213986) and amide/sulfonamide functional groups. The aromatic protons would typically appear in the downfield region (δ 6.8–8.5 ppm). Protons on the 4-methoxyphenyl (B3050149) ring often present as two distinct doublets, characteristic of a para-substituted system. The protons of the 2-aminobenzamide (B116534) and benzenesulfonamide (B165840) moieties would exhibit more complex splitting patterns due to their substitution. The labile protons of the N-H groups of the amide and sulfonamide would appear as singlets, with chemical shifts that can vary depending on the solvent and concentration; for example, in DMSO-d₆, sulfonamide N-H protons are often observed at δ >10 ppm. rsc.org The methoxy group (-OCH₃) protons would be visible as a sharp singlet in the upfield region, typically around δ 3.7–3.8 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. Aromatic carbons typically resonate in the δ 110–150 ppm range. The carbonyl carbon of the benzamide (B126) group is expected to be significantly downfield (δ >160 ppm). The carbon of the methoxy group would appear upfield, generally around δ 55–56 ppm. rsc.org Analysis of related structures, such as N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, confirms these expected chemical shift ranges. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups Predicted values are based on typical chemical shifts for analogous structures.
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Rings | ¹H | 6.8 - 8.5 |
| Aromatic Rings | ¹³C | 110 - 150 |
| Amide (C=O) | ¹³C | > 160 |
| Amide/Sulfonamide (N-H) | ¹H | > 9.0 (variable) |
| Methoxy (O-CH₃) | ¹H | 3.7 - 3.8 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of a synthesized compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₂₀H₁₈N₂O₄S. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's identity and purity. This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.
Table 2: Molecular Formula and Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₂O₄S |
| Theoretical Exact Mass (Monoisotopic) | 398.0987 g/mol |
X-ray Diffraction Analysis for Solid-State Crystal Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation and its packing arrangement within the crystal lattice.
A critical feature in the crystal packing of sulfonamides is the formation of robust intermolecular hydrogen bonds. The sulfonamide N-H group is an excellent hydrogen bond donor, while the sulfonyl (SO₂) and amide carbonyl (C=O) oxygen atoms are effective acceptors. This typically leads to the formation of well-defined supramolecular structures, such as infinite chains or dimeric motifs. mdpi.comnih.gov In related compounds, N–H···O hydrogen bonds are the dominant interactions that guide the crystal packing, forming stable one- or two-dimensional networks. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for an Analogous Compound (N-(4-Methoxyphenyl)benzenesulfonamide) Data from a related structure to illustrate typical parameters. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 5.3094 (5) |
| b (Å) | 8.5309 (10) |
| c (Å) | 27.925 (3) |
| Dihedral Angle (between rings) | 54.6 (4)° / 62.9 (5)° (disordered) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show several key absorption bands. The sulfonamide group gives rise to two strong, characteristic stretching bands for the S=O bond, typically found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). The amide group will exhibit a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹. The N-H stretching vibrations for both the amide and sulfonamide groups are expected in the region of 3200-3400 cm⁻¹. The position and broadness of these N-H bands can provide evidence of hydrogen bonding in the solid state. Other significant peaks include C-N stretching and C-O-C stretching from the methoxy ether linkage. Aromatic C=C and C-H stretching vibrations will also be present. researchgate.net
Table 4: Characteristic FT-IR Absorption Frequencies Frequency ranges are based on data from analogous sulfonamide and benzamide compounds. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide/Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| SO₂ (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |
Future Research Directions and Translational Perspectives for Benzenesulfonamido N 4 Methoxyphenyl Benzamide Derivatives
Rational Design of Novel Analogs with Enhanced Target Specificity and Potency
The rational design of new analogs of 2-benzenesulfonamido-N-(4-methoxyphenyl)benzamide is a critical step in advancing their therapeutic potential. This approach involves the strategic modification of the chemical structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.
A key strategy in the rational design of novel phenylsulfonyl-benzamides involves modifying the structure of existing drugs to improve their anti-cancer properties. For instance, by rationally modifying the structure of the antiandrogen drug bicalutamide, a new series of phenylsulfonyl-benzamide derivatives have been designed and synthesized. nih.gov Many of these new compounds have shown significantly improved antiproliferative activities in various human prostate cancer cell lines. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of anti-influenza inhibitors, it was found that adding fluorine or chlorine to the benzenesulfonamide (B165840) structure increased inhibitory potency by three to five times compared to the original compound. nih.gov Conversely, the addition of methyl, methoxyl, and CF3 groups generally led to decreased antiviral activity. nih.gov Such detailed SAR insights guide the synthesis of more effective and target-specific analogs.
Computational modeling and in silico screening are also invaluable tools in the rational design process. These methods can predict the binding affinity and selectivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This approach has been successfully used to identify potential sulfonamide targets for further development.
The table below summarizes the effects of different substituent groups on the activity of benzenesulfonamide derivatives, based on research findings.
| Substituent Group | Effect on Activity | Example Application |
| F- or Cl- | 3-5 fold increase in potency | Anti-influenza agents |
| Methyl, Methoxyl, CF3 | Reduced activity | Anti-influenza agents |
| 4-OCH3 or 4-N(CH3)2 | Beneficial for inhibitory activity | Carbonic Anhydrase IX inhibitors |
| 4-Cl or 4-COOH | Less beneficial for inhibitory activity | Carbonic Anhydrase IX inhibitors |
Exploration of New Therapeutic Avenues Based on Identified Molecular Targets
The identification of molecular targets for this compound derivatives opens up new avenues for therapeutic intervention. The versatility of the benzenesulfonamide scaffold allows it to interact with a diverse range of biological targets, suggesting a broad potential for new applications.
One of the most well-studied targets for sulfonamides is the carbonic anhydrase (CA) family of enzymes. Specifically, CA IX is a tumor-associated isozyme, and its inhibition is a key mechanism of anticancer activity for many sulfonamides. nih.gov The development of benzenesulfonamide derivatives that selectively inhibit CA IX over other CA isozymes is a promising strategy for cancer therapy. nih.gov For example, certain thiazol-4-one-benzenesulfonamide derivatives have shown potent growth inhibition against breast cancer cell lines. nih.gov
Beyond cancer, benzenesulfonamide derivatives have been investigated for their potential as antiviral agents. Some analogs have demonstrated potent activity against influenza A virus by targeting the hemagglutinin (HA) protein, which is crucial for viral entry into host cells. nih.govacs.org The specificity of these inhibitors for group 1 influenza strains highlights the potential for developing targeted antiviral therapies. nih.gov
The following table details some of the identified molecular targets for benzenesulfonamide derivatives and their potential therapeutic applications.
| Molecular Target | Therapeutic Area | Examples of Investigated Derivatives |
| Carbonic Anhydrase IX (CA IX) | Oncology | Thiazol-4-one-benzenesulfonamides |
| Influenza Hemagglutinin (HA) | Infectious Diseases (Influenza) | Disubstituted benzenesulfonamide analogues |
| Androgen Receptor (AR) | Oncology (Prostate Cancer) | Phenylsulfonyl-benzamides |
| Acetylcholinesterase (AChE) and Butyrylocholinesterase (BuChE) | Neurodegenerative Diseases (Alzheimer's) | Novel benzamide (B126) derivatives |
Further research into the molecular targets of this compound and its derivatives will likely uncover additional therapeutic opportunities. High-throughput screening and proteomics approaches can be employed to identify novel binding partners and signaling pathways affected by these compounds.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound derivatives, the integration of multiple "omics" datasets is essential. This multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular mechanisms underlying the activity of these compounds. nih.gov
By analyzing how a compound alters the expression of genes (transcriptomics), the abundance of proteins (proteomics), and the levels of metabolites (metabolomics), researchers can construct a detailed picture of its mechanism of action. nih.gov This can reveal not only the primary target of the drug but also its downstream effects on various cellular pathways. elifesciences.org
For example, a multi-omics analysis of a benzenesulfonamide derivative could reveal that it not only inhibits its primary target but also induces changes in metabolic pathways, immune responses, or mitochondrial function. nih.gov This information is crucial for understanding both the therapeutic effects and potential off-target effects of the compound.
The integration of multi-omics data can also aid in the identification of biomarkers that can predict a patient's response to a particular drug. nih.gov This is a key aspect of personalized medicine, which aims to tailor treatments to the individual characteristics of each patient. arxiv.org
The challenges in multi-omics research lie in the complexity of the data and the need for sophisticated computational tools for data integration and analysis. arxiv.orgarxiv.org However, the potential rewards, in terms of a deeper understanding of drug action and the development of more effective therapies, are substantial. nih.gov
Development of Advanced In Vitro Models for Deeper Mechanistic Insights and Predictive Research
To better predict the in vivo efficacy of this compound derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures and spheroids, offer a more physiologically relevant environment for studying drug effects. mdpi.com
These 3D models more closely mimic the complex architecture and cell-cell interactions of real tumors, making them more predictive of in vivo responses. mdpi.com For example, studies have shown that cancer cell spheroids can exhibit higher resistance to therapeutic agents compared to the same cells grown in a 2D monolayer. mdpi.com
The use of 3D models can provide deeper insights into the mechanisms of action of benzenesulfonamide derivatives, including their ability to penetrate tumor tissue and affect cell viability and growth in a more realistic setting. mdpi.com This is particularly important for evaluating anticancer agents, where the tumor microenvironment plays a critical role in drug response.
In addition to 3D cell cultures, other advanced in vitro models, such as organ-on-a-chip technology and patient-derived organoids, are emerging as powerful tools for preclinical drug development. These models can recapitulate the complex physiology of human organs and tissues, providing a more accurate platform for assessing the efficacy and toxicity of new drug candidates.
The development and validation of these advanced in vitro models will be instrumental in accelerating the translation of promising this compound derivatives from the laboratory to the clinic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
